1-benzyl-4-(4-methylbenzyl)piperazine
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Overview
Description
1-Benzyl-4-(4-methylbenzyl)piperazine is a chemical compound belonging to the piperazine family It is characterized by the presence of a benzyl group and a methylbenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Benzyl-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine and butyrylcholine, respectively. By inhibiting these enzymes, the compound increases the levels of acetylcholine and butyrylcholine in the synaptic cleft, leading to enhanced cholinergic transmission .
Comparison with Similar Compounds
1-Benzylpiperazine: Similar in structure but lacks the methylbenzyl group.
1-(4-Methoxybenzyl)piperazine: Contains a methoxy group instead of a methyl group.
1-(4-Nitrophenyl)piperazine: Contains a nitro group instead of a methyl group.
Uniqueness: 1-Benzyl-4-(4-methylbenzyl)piperazine is unique due to the presence of both benzyl and methylbenzyl groups, which confer specific chemical and biological properties. This dual substitution pattern allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-4-[(4-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIYLIRBEDSOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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